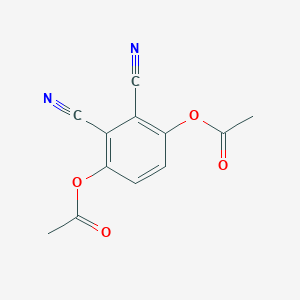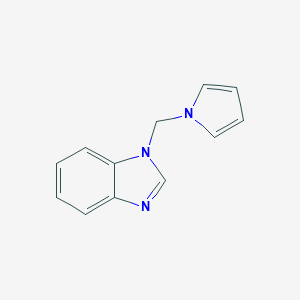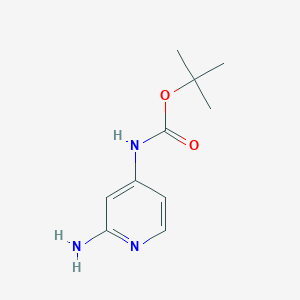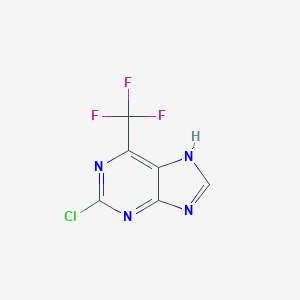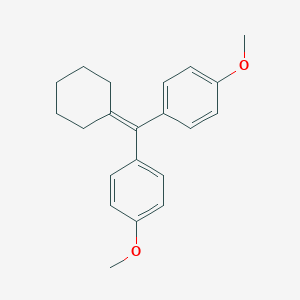
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene
Overview
Description
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene, also known as CM, is a chemical compound that has been extensively studied for its potential therapeutic applications. CM is a member of the family of compounds known as benzylidene derivatives, which have been shown to exhibit a wide range of biological activities. In
Mechanism Of Action
The mechanism of action of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is not fully understood. However, it has been shown to inhibit the activity of various enzymes and transcription factors that are involved in inflammation and cancer. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has also been shown to inhibit the activity of various enzymes and transcription factors that are involved in cancer progression. Additionally, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Advantages And Limitations For Lab Experiments
One of the advantages of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is that it exhibits a wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the laboratory. One of the limitations of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore its potential use in combination with other drugs or therapies, which may enhance its therapeutic efficacy. Additionally, further studies are needed to determine the safety and efficacy of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene in animal models and humans.
Conclusion:
In conclusion, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is a promising compound that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. While there are still many unanswered questions about its mechanism of action and potential therapeutic applications, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene represents a promising candidate for the development of novel therapeutics.
Scientific Research Applications
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
10218-57-2 |
|---|---|
Product Name |
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene |
Molecular Formula |
C21H24O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-[cyclohexylidene-(4-methoxyphenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C21H24O2/c1-22-19-12-8-17(9-13-19)21(16-6-4-3-5-7-16)18-10-14-20(23-2)15-11-18/h8-15H,3-7H2,1-2H3 |
InChI Key |
DSKROVAOMFMFPL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC |
Other CAS RN |
10218-57-2 |
synonyms |
1-[cyclohexylidene(4-methoxyphenyl)methyl]-4-methoxybenzene |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

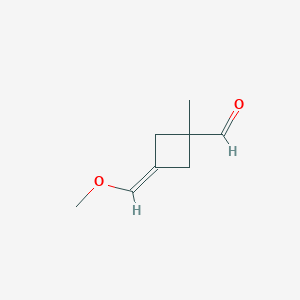
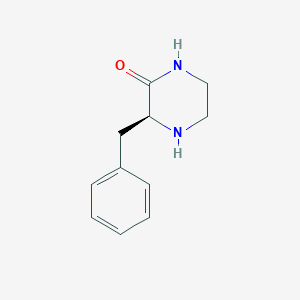
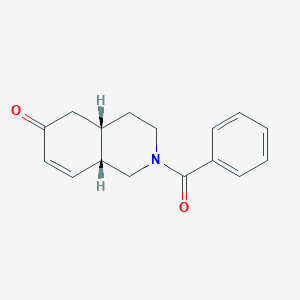
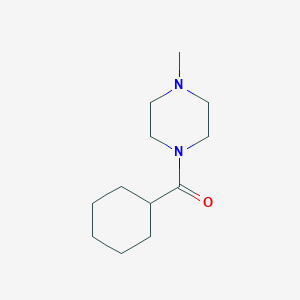
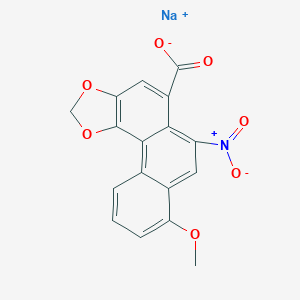

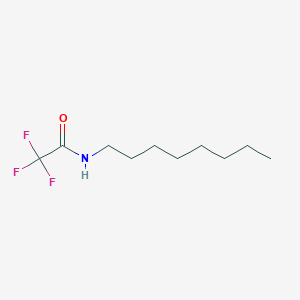
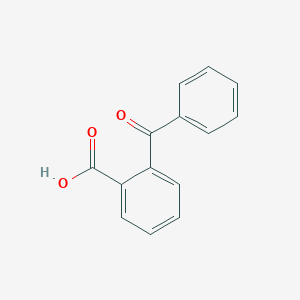
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)
![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
